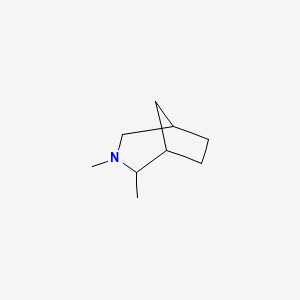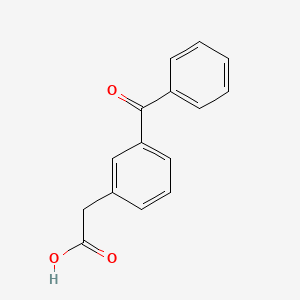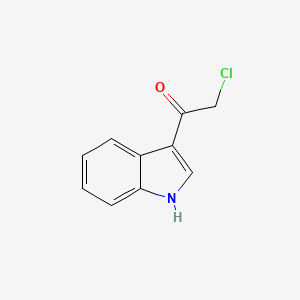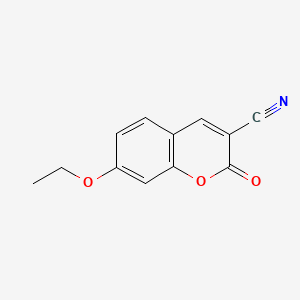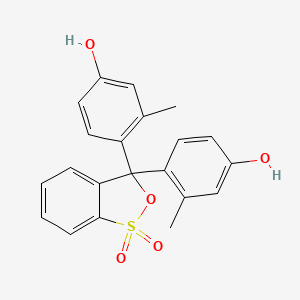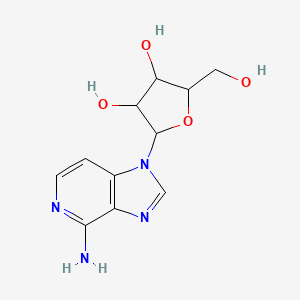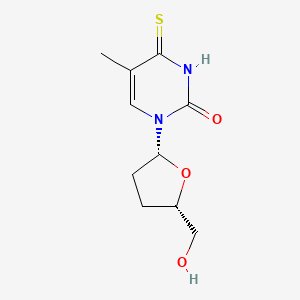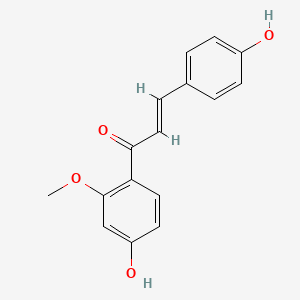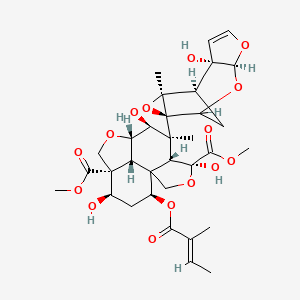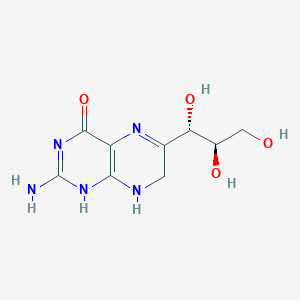
7,8-二氢蝶呤
科学研究应用
7,8-二氢蝶呤在科学研究中有多种应用:
化学: 用作合成其他蝶啶衍生物的前体.
生物学: 作为免疫激活和氧化应激的标志物.
医学: 研究其在神经退行性疾病中的作用,因为它能够诱导星形胶质细胞和神经元的凋亡.
工业: 工业应用有限,主要用于研究领域。
作用机制
7,8-二氢蝶呤的主要作用是作为抗氧化剂和免疫反应标志物。 它通过增强一氧化氮合酶的表达,诱导星形胶质细胞和神经元的细胞凋亡 . 这导致一氧化氮的产生增加,从而诱导细胞死亡。 此外,它是一种有效的抗氧化剂,清除活性氧物种,保护细胞免受氧化损伤 .
类似化合物:
蝶呤: 7,8-二氢蝶呤的氧化形式,也参与免疫反应和氧化应激.
四氢生物蝶呤: 还原形式,对神经递质和一氧化氮的合成至关重要.
生物蝶呤: 另一种具有类似生物学作用的蝶啶衍生物.
独特性: 7,8-二氢蝶呤因其在免疫反应中的特定作用及其强大的抗氧化特性而独一无二。 与主要作为免疫标志物的蝶呤不同,7,8-二氢蝶呤还具有显著的抗氧化能力,使其在氧化应激和神经退行性疾病的研究中具有价值 .
生化分析
Biochemical Properties
7,8-Dihydroneopterin plays a significant role in biochemical reactions. It is involved in the conversion process catalyzed by the enzyme dihydroneopterin aldolase (DHNA), which transforms 7,8-Dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin . This reaction is a crucial step in the de novo synthesis of folic acid from guanosine triphosphate .
Cellular Effects
7,8-Dihydroneopterin has been shown to have significant effects on various types of cells and cellular processes. It is a potent antioxidant that can protect macrophages from oxidative damage in vitro . It also inhibits lipid oxidation, macrophage cell death, and scavenger receptor CD36 expression .
Molecular Mechanism
The molecular mechanism of 7,8-Dihydroneopterin involves its interaction with the enzyme dihydroneopterin aldolase (DHNA). DHNA catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the folate biosynthesis pathway, which is essential for the production of purines, pyrimidines, and amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydroneopterin can change over time. For instance, it has been observed that higher total concentrations of 7,8-Dihydroneopterin are associated with reduced high-density lipoprotein cholesterol (HDLC) in a large population-based study .
Metabolic Pathways
7,8-Dihydroneopterin is involved in the metabolic pathway leading to folic acid. The enzyme dihydroneopterin aldolase (DHNA) catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in this pathway .
准备方法
合成路线和反应条件: 7,8-二氢蝶呤的合成通常涉及蝶呤的还原。 一种常用的方法是在氢气下,使用钯催化剂对蝶呤进行催化加氢 . 另一种方法是使用化学还原剂,如硼氢化钠。
工业生产方法: 由于7,8-二氢蝶呤在研究和医药方面的特定应用,其工业生产并不常见。 实验室合成中使用的 方法可以放大到工业规模,涉及在受控条件下进行类似的还原反应 .
反应类型:
氧化: 7,8-二氢蝶呤可被活性氧物种(如超氧化物和次氯酸盐)氧化成蝶呤.
还原: 在特定条件下,它可以进一步还原为四氢生物蝶呤。
取代: 根据所用试剂的不同,蝶啶环上可以发生多种取代反应。
常用试剂和条件:
氧化: 超氧化物、次氯酸盐和其他活性氧物种。
还原: 硼氢化钠、使用钯催化剂的催化加氢。
取代: 各种亲核试剂可用于蝶啶环上的取代反应。
主要产物:
氧化: 蝶呤。
还原: 四氢生物蝶呤。
取代: 根据所用亲核试剂的不同,各种取代蝶啶。
相似化合物的比较
Neopterin: An oxidized form of 7,8-Dihydroneopterin, also involved in immune response and oxidative stress.
Tetrahydrobiopterin: A reduced form, essential for the synthesis of neurotransmitters and nitric oxide.
Biopterin: Another pteridine derivative with similar biological roles.
Uniqueness: 7,8-Dihydroneopterin is unique due to its specific role in immune response and its potent antioxidant properties. Unlike neopterin, which is primarily an immune marker, 7,8-Dihydroneopterin also has significant antioxidant capabilities, making it valuable in research on oxidative stress and neurodegenerative diseases .
属性
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153368 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1218-98-0 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


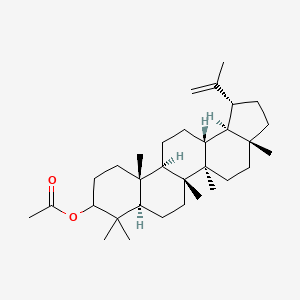
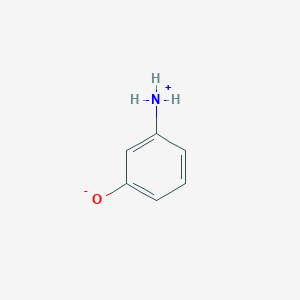

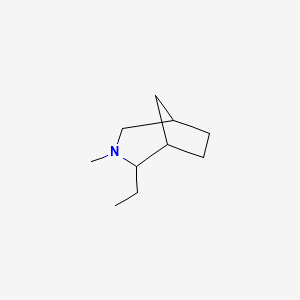
![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
